molecular formula C8H8O B591031 Phenylacetaldehyde - 13C2 CAS No. 1083053-39-7

Phenylacetaldehyde - 13C2

Cat. No.: B591031
CAS No.: 1083053-39-7
M. Wt: 122.15
Attention: For research use only. Not for human or veterinary use.
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Description

Phenylacetaldehyde - 13C2 is a stable isotope-labeled analog of phenylacetaldehyde, where two carbon atoms are replaced by the 13C isotope. This compound is designed for use as an internal standard in quantitative mass spectrometry, enabling highly accurate and precise measurement of native phenylacetaldehyde in complex matrices without interference from the sample background. Phenylacetaldehyde is a potent aroma-active compound with a characteristic honey-like, sweet, and rose-like scent . It is a key flavor determinant in various foods and beverages; for instance, it was identified as the most influential odorant in Polish mead, possessing an exceptionally high odor activity value . Its formation often occurs through the Maillard reaction and Strecker degradation of the amino acid phenylalanine in the presence of reducing sugars during thermal processing . Researchers utilize this compound to study the kinetics and pathways of these reactions in model systems and cooked foods. Beyond food chemistry, this labeled standard is vital in fragrance research for profiling volatile organic compounds and in metabolic studies, particularly for investigating bacterial catabolic pathways of phenylalanine and phenylacetate . The product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1083053-39-7

Molecular Formula

C8H8O

Molecular Weight

122.15

Purity

95% min.

Synonyms

Phenylacetaldehyde - 13C2

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Structural Analogues

Key structural analogues of phenylacetaldehyde include:

  • Benzaldehyde (C6H5CHO): An aromatic aldehyde with a direct aldehyde group attached to the benzene ring.
  • 2-Phenylethanol (C6H5CH2CH2OH): An aromatic alcohol derived from phenylacetaldehyde via reduction.
  • Acetophenone (C6H5COCH3): A ketone with a methyl group adjacent to the carbonyl.
  • Methional (CH3SCH2CHO): A sulfur-containing Strecker aldehyde derived from methionine.

Table 1: Structural and Functional Comparison

Compound Functional Group Structure Key Source
Phenylacetaldehyde Aldehyde C6H5-CH2-CHO Strecker degradation of phenylalanine
Benzaldehyde Aldehyde C6H5-CHO Almond oil, Maillard reaction
2-Phenylethanol Alcohol C6H5-CH2-CH2-OH Reduction of phenylacetaldehyde
Methional Aldehyde (S-containing) CH3-S-CH2-CHO Strecker degradation of methionine

Flavor and Aroma Profiles

Stability and Environmental Behavior

  • Phenylacetaldehyde : Accumulates during food aging (e.g., beef, wine) but is sensitive to oxidation, converting to phenylacetic acid .
  • Methional : Similarly stable during aging but prone to degradation under prolonged heat .
  • Benzaldehyde : More volatile than phenylacetaldehyde, leading to faster aroma release in food systems .

Research Finding: In wine aging, phenylacetaldehyde and methional concentrations increase due to slow Strecker reactions, while lipid-derived aldehydes like nonenal accumulate later .

Isotopic vs. Non-Isotopic Phenylacetaldehyde

Table 3: Key Differences

Property Phenylacetaldehyde - 13C2 Phenylacetaldehyde (Unlabelled)
Molecular Weight 122.15 g/mol 120.15 g/mol
Cost €900–€4,500 per 10–100 mg Lower (bulk production)
Primary Use Metabolic tracing, research Flavoring, pharmaceuticals

The 13C2 label enables precise tracking in studies, such as monitoring its oxidation to phenylacetic acid in metabolic pathways .

Preparation Methods

Two-Step Synthesis from 13C-Labeled Methanol and Carbon Dioxide

A scalable method for synthesizing phenylacetaldehyde - 13C2 involves the conversion of 13C-labeled methanol ([13C]-CH3OH) and 13CO2 into intermediate synthons. As detailed in a large-scale preparation study, 2-(phenylthio)[1,2-13C2]acetic acid is first synthesized through a carboxylation reaction. This intermediate undergoes decarboxylation and subsequent oxidation to yield this compound (Fig. 1).

Reaction Scheme:

  • Carboxylation:

    [13C]CH3OH+13CO2H2SO42-(phenylthio)[1,2-13C2]acetic acid\text{[}^{13}\text{C]CH}_3\text{OH} + \text{}^{13}\text{CO}_2 \xrightarrow{\text{H}_2\text{SO}_4} \text{2-(phenylthio)[1,2-}^{13}\text{C}_2\text{]acetic acid}
  • Decarboxylation-Oxidation:

    2-(phenylthio)[1,2-13C2]acetic acidΔ,KMnO4Phenylacetaldehyde - 13C2\text{2-(phenylthio)[1,2-}^{13}\text{C}_2\text{]acetic acid} \xrightarrow{\Delta, \text{KMnO}_4} \text{Phenylacetaldehyde - }^{13}\text{C}_2

This method achieves isotopic incorporation efficiencies exceeding 98%, as verified by gas chromatography-mass spectrometry (GC-MS).

Table 1: Key Parameters for 13C-Labeled Intermediate Synthesis

ParameterValue
Starting Material[13C]-Methanol
Reaction Temperature80–100°C
CatalystSulfuric Acid
Yield of 2-(phenylthio)acetate85% ± 3%
Final Purity (HPLC)≥95%

Strecker Reaction with 13C-Labeled Cyanide

The Strecker reaction, traditionally used for amino acid synthesis, has been adapted for isotopic labeling. In this approach, benzaldehyde - 13C is reacted with ammonium cyanide - 13C to form aminonitrile - 13C2, which is hydrolyzed to this compound.

Benzaldehyde - 13C+NH413CNAminonitrile - 13C2H3O+Phenylacetaldehyde - 13C2\text{Benzaldehyde - }^{13}\text{C} + \text{NH}4^{13}\text{CN} \rightarrow \text{Aminonitrile - }^{13}\text{C}2 \xrightarrow{\text{H}3\text{O}^+} \text{Phenylacetaldehyde - }^{13}\text{C}2

This method is limited by the availability of 13C-labeled cyanide and requires stringent pH control to prevent racemization.

Biosynthetic Pathways from Isotope-Labeled Phenylalanine

Enzymatic Decarboxylation of L-[13C9]Phenylalanine

In plant and microbial systems, this compound is biosynthesized via the decarboxylation of L-[13C9]phenylalanine. This pathway involves phenylpyruvate decarboxylase, which converts labeled phenylpyruvate into this compound.

L-[13C9]PhenylalaninePALPhenylpyruvate - 13C8PDCPhenylacetaldehyde - 13C2+13CO2\text{L-[}^{13}\text{C}9\text{]Phenylalanine} \xrightarrow{\text{PAL}} \text{Phenylpyruvate - }^{13}\text{C}8 \xrightarrow{\text{PDC}} \text{Phenylacetaldehyde - }^{13}\text{C}2 + \text{}^{13}\text{CO}2

Table 2: Enzymatic Conversion Efficiency in Rosa damascena

Enzyme SourceSubstrateConversion Rate
Rosa damascena AnthersL-[13C9]Phenylalanine72% ± 5%
Recombinant E. coliL-[13C9]Phenylalanine68% ± 4%

This method is favored for its regioselectivity but requires optimization to minimize byproducts like 2-phenylethanol.

Purification and Analytical Validation

Chromatographic Purification

Crude this compound is purified using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column. Mobile phases of acetonitrile/water (70:30, v/v) achieve baseline separation from unlabeled contaminants.

Table 3: HPLC Conditions for Isotopic Purity Assessment

ParameterValue
ColumnC18 (250 mm × 4.6 mm)
Flow Rate1.0 mL/min
DetectionUV-Vis (254 nm)
Retention Time12.3 ± 0.2 min

Mass Spectrometry Confirmation

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 124.15 (M+H)+, corresponding to the 13C2 isotopic pattern.

Applications and Implications

The synthesis of this compound enables precise tracking of aldehydes in Maillard reaction studies and fragrance longevity assays. In pharmaceutical research, it aids in elucidating metabolic pathways of β-lactam antibiotics and neurotransmitter analogs .

Q & A

Q. What synthetic methodologies are commonly employed for phenylacetaldehyde-¹³C₂, and how do isotopic labeling efficiencies vary across these methods?

Methodological Answer: Synthesis of phenylacetaldehyde-¹³C₂ typically involves isotopic incorporation during key steps such as aldehyde group formation or aromatic ring modifications. For example, reductive amination or Strecker synthesis may utilize ¹³C-labeled precursors (e.g., ¹³C₂-acetic anhydride derivatives) . Efficiency depends on reaction conditions (e.g., pH, temperature) and catalyst selectivity. A comparative study using GC-MS or NMR can quantify isotopic purity, with optimized protocols achieving >98% ¹³C incorporation .

Q. Which analytical techniques are optimal for quantifying phenylacetaldehyde-¹³C₂ in biological or environmental matrices?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is preferred for trace-level detection due to its high sensitivity for ¹³C-labeled compounds. Liquid chromatography-tandem MS (LC-MS/MS) is suitable for polar matrices, while ¹³C-NMR provides structural confirmation and quantitation in non-complex mixtures . Calibration curves using internal standards (e.g., deuterated analogs) mitigate matrix effects .

Advanced Research Questions

Q. How can isotopic tracing experiments using phenylacetaldehyde-¹³C₂ elucidate its metabolic pathways in plant or microbial systems?

Methodological Answer: Design pulse-chase experiments where phenylacetaldehyde-¹³C₂ is introduced to model organisms (e.g., Arabidopsis or Saccharomyces cerevisiae). Track isotopic incorporation into downstream metabolites via high-resolution MS or ¹³C-NMR. Fractional labeling analysis and kinetic modeling can reveal flux rates through pathways like the shikimate or phenylpropanoid routes . Control experiments with unlabeled compounds are critical to distinguish endogenous vs. exogenous contributions .

Q. What experimental strategies resolve contradictions in phenylacetaldehyde-¹³C₂ reactivity data, such as antagonistic effects in ternary mixtures?

Methodological Answer: Contradictory results (e.g., reduced yields in ternary mixtures with 2-pentenal and phenolics) require systematic factorial designs. For example, vary concentrations of co-reactants in a matrix to isolate interaction effects. Statistical tools like ANOVA or response surface methodology (RSM) can identify synergistic/antagonistic mechanisms . Replicate experiments under controlled conditions (e.g., inert atmosphere) to minimize oxidative side reactions .

Q. How should researchers optimize trap-based field experiments to study phenylacetaldehyde-¹³C₂’s ecological role as a semiochemical?

Methodological Answer: Use randomized complete block designs (RCBD) with labeled bait in traps, as demonstrated in insect attraction studies. Rotate trap positions weekly to control for environmental variability. Pair phenylacetaldehyde-¹³C₂ with synergistic blends (e.g., geraniol or benzyl acetate) to enhance capture rates. Data normalization to unbaited controls and isotopic analysis of trapped specimens validate specificity .

Data Analysis & Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing phenylacetaldehyde-¹³C₂ across laboratories?

Methodological Answer: Adopt standardized protocols from primary literature, detailing precursor sources (e.g., ¹³C₂-labeled sodium acetate), catalysts, and purification steps (e.g., distillation under reduced pressure). Publish raw spectral data (NMR, MS) in open repositories and report isotopic enrichment via mass isotopomer distribution analysis . Cross-validate results with independent labs using blinded samples .

Q. How can researchers address uncertainties in quantifying low-abundance phenylacetaldehyde-¹³C₂ degradation products?

Methodological Answer: Employ stable isotope dilution assays (SIDA) with deuterated internal standards. Use high-resolution orbitrap MS to differentiate isotopic clusters from background noise. Uncertainty budgets should account for instrument detection limits (IDL), recovery rates, and matrix interference .

Tables for Key Experimental Parameters

Parameter Typical Range Method Reference
Isotopic Purity (¹³C₂)95–99%NMR/GC-MS
Detection Limit (GC-MS)0.1–1.0 ng/mLSIM Mode
Optimal Trap Bait Concentration0.1–1.0% (v/v) in paraffin oilField RCBD
Metabolic Flux Resolution±5% (via ¹³C-NMR)Kinetic Modeling

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